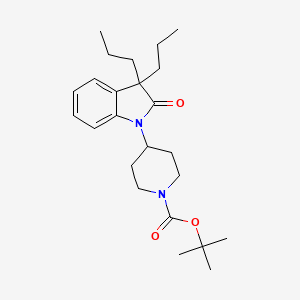

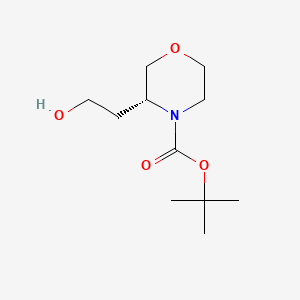

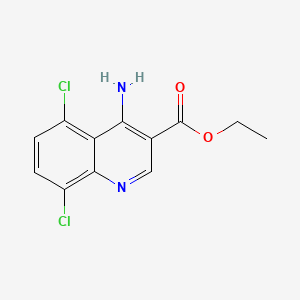

(R)-N-Boc-3-(2-hydroxyethyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Hydroxyethyl)morpholine is used as an organic chemical synthesis intermediate . It’s also known by other names such as β-Morpholinoethanol; N-β-Hydroxyethylmorpholine; N-(2-Hydroxyethyl)morpholine; 2-(4-Morpholinyl)ethanol; 2-Morpholinoethanol; 4-(2-Hydroxyethyl)morpholine; 2-(4-Morpholinyl)-1-ethanol; β-Oxyaethyl-morpholin; Ethanol, 2- .

Synthesis Analysis

Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The empirical formula of 4-(2-Hydroxyethyl)morpholine is C6H13NO2 . Its molecular weight is 131.17 .Chemical Reactions Analysis

Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Physical And Chemical Properties Analysis

4-(2-Hydroxyethyl)morpholine is a liquid at 20°C . It has a refractive index of 1.476 , a boiling point of 227°C , and a density of 1.083 g/mL at 25°C .Aplicaciones Científicas De Investigación

Analytical Methods for Antioxidant Activity

Analytical techniques for determining antioxidant activity are critical in various scientific fields, including food engineering, medicine, and pharmacy. Tests like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) are among the crucial assays employed. These methods, based on spectrophotometry, assess the antioxidant capacity of complex samples, aiding in the study of substances like (R)-N-Boc-3-(2-hydroxyethyl)morpholine when evaluating their potential antioxidant effects (Munteanu & Apetrei, 2021).

Morpholino Oligos in Gene Function Studies

Morpholino oligomers, including those related to (R)-N-Boc-3-(2-hydroxyethyl)morpholine, are instrumental in inhibiting gene function in various organisms, offering a straightforward method to study gene functions. Their application spans multiple model organisms, showcasing the versatility and utility of morpholine derivatives in genetic research (Heasman, 2002).

Phosphorus-Containing Polymers in Biomedicine

The biocompatible and hemocompatible properties of phosphorus-containing materials, including those derived from morpholine compounds, underscore their significance in the biomedical field. These materials find applications in dentistry, regenerative medicine, and drug delivery, illustrating the broad utility of morpholine derivatives in creating innovative biomedical solutions (Monge et al., 2011).

BODIPY-Based Materials for Organic Electronics

BODIPY-based materials, related to morpholine structures, serve as platforms for sensors, organic thin-film transistors, and organic photovoltaics. Their application in organic light-emitting diodes (OLEDs) highlights the role of morpholine derivatives in the development of advanced organic semiconductors, contributing to the evolution of metal-free infrared emitters and organic electronics (Squeo & Pasini, 2020).

Medicinal Chemistry of Piperazine and Morpholine

Piperazine and morpholine analogues exhibit a broad spectrum of pharmaceutical applications due to their potent pharmacophoric activities. The synthesis of these derivatives and their application in medicinal chemistry underscore the chemical versatility and therapeutic potential of morpholine compounds in addressing a variety of health conditions (Mohammed et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQYKHGGGYDEKA-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@H]1CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-Boc-3-(2-hydroxyethyl)morpholine | |

CAS RN |

1257855-07-4 |

Source

|

| Record name | 4-Morpholinecarboxylic acid, 3-(2-hydroxyethyl)-, 1,1-dimethylethyl ester, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257855-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B578014.png)

![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)

![6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578025.png)